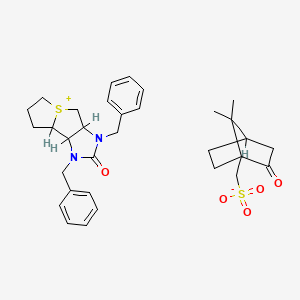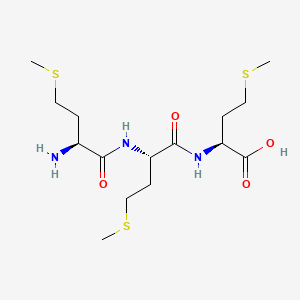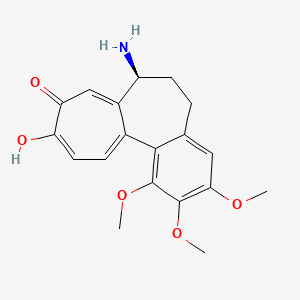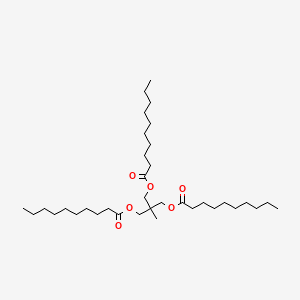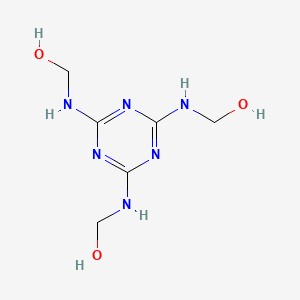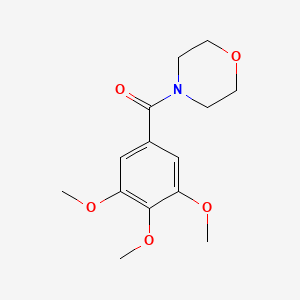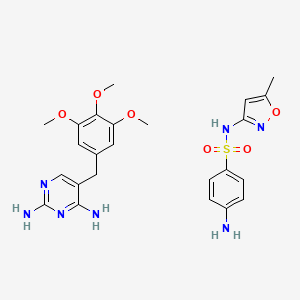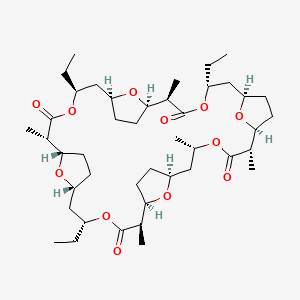![molecular formula C18H13NO6S B1683719 2-Pyridin-4-yl-benzo[h]chromen-4-one CAS No. 2110-25-0](/img/structure/B1683719.png)
2-Pyridin-4-yl-benzo[h]chromen-4-one
Vue d'ensemble
Description
“2-Pyridin-4-yl-benzo[h]chromen-4-one” is an organic heterotricyclic compound and an organooxygen compound . It has a molecular formula of C18H11NO2 . It is also known as a potent CFTR (Cystic Fibrosis Transmembrane Conductance Regulator) activator .
Synthesis Analysis
The synthesis of 4-chromanone-derived compounds, which includes “2-Pyridin-4-yl-benzo[h]chromen-4-one”, has been a subject of several studies . These studies have focused on improving the methodologies of 4-chromanone-derived compounds .
Molecular Structure Analysis
The molecular structure of “2-Pyridin-4-yl-benzo[h]chromen-4-one” includes a significant structural entity that belongs to the class of oxygen-containing heterocycles . The molecular weight of this compound is 273.3 g/mol .
Chemical Reactions Analysis
Several studies have been performed to improve the methodologies of 4-chromanone-derived compounds . This includes the synthesis of “2-Pyridin-4-yl-benzo[h]chromen-4-one”.
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Pyridin-4-yl-benzo[h]chromen-4-one” include a molecular weight of 273.3 g/mol, XLogP3-AA of 3.4, Hydrogen Bond Donor Count of 0, Hydrogen Bond Acceptor Count of 3, Rotatable Bond Count of 1, Exact Mass of 273.078978594 g/mol, Monoisotopic Mass of 273.078978594 g/mol, Topological Polar Surface Area of 39.2 Ų, Heavy Atom Count of 21, Formal Charge of 0, and Complexity of 439 .
Applications De Recherche Scientifique
Synthesis and Chemical Properties
A series of pyridine derivatives, including those related to "2-Pyridin-4-yl-benzo[h]chromen-4-one," have been synthesized through a multi-component condensation process. This process involves the reaction of carbonyl-substituted 4H-chromenes with ammonia and 1,3-dicarbonyl compounds or aromatic ketones. This method allows for the creation of compounds with potential pharmacological activities by facilitating the carbo-Michael reaction, chromane ring opening, and cyclodehydration (Osipov, Osyanin, & Klimochkin, 2018).
Research into six-membered ring compounds with one hetero atom, such as oxygen, which includes pyridine and its derivatives, highlights the importance of these structures in natural pigments and various biochemical compounds. This includes a discussion on pyran and pyrylium derivatives, widely found in carbohydrates, chromones, coumarins, and other bioactive molecules. The study of these compounds offers insights into their synthesis, structural characterization, and applications in developing new therapeutic agents (Livingstone, 2008).
A novel method for the synthesis of chromenes, including the benzo[h]chromen-4-one structure, involves a photooxidative cyclization process. This technique provides an efficient way to create complex chromene derivatives with potential utility in medicinal chemistry and material science. The process utilizes UV light and a catalytic amount of CuAlO2 to promote the formation of these compounds, showcasing the versatility and reactivity of chromene-based systems (Ait‐Baziz et al., 2014).
Applications in Medicinal Chemistry
The synthesis of new fused chromenes has demonstrated that derivatives of "2-Pyridin-4-yl-benzo[h]chromen-4-one" exhibit moderate to high antibacterial activity. This suggests potential applications in developing new antimicrobial agents. The research highlights the importance of chromene derivatives in medicinal chemistry and their role in addressing bacterial resistance (El-Saghier et al., 2007).
Docking studies on synthesized derivatives of chromeno[4,3-b]pyridin-5-one for breast cancer indicate that these compounds show promising activity against breast cancer cell lines. This underscores the potential of chromene-based compounds in cancer therapy, offering a foundation for further drug development and optimization for targeted cancer treatments (Abd El Ghani, Elmorsy, & Ibrahim, 2022).
Orientations Futures
Propriétés
IUPAC Name |
2-pyridin-4-ylbenzo[h]chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11NO2/c20-16-11-17(13-7-9-19-10-8-13)21-18-14-4-2-1-3-12(14)5-6-15(16)18/h1-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZCOBWKVDSSOBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2OC(=CC3=O)C4=CC=NC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20390354 | |
| Record name | 2-Pyridin-4-yl-benzo[h]chromen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20390354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49641385 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-Pyridin-4-yl-benzo[h]chromen-4-one | |
CAS RN |
2110-25-0 | |
| Record name | 2-Pyridin-4-yl-benzo[h]chromen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20390354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(5Z)-2-hydroxy-4-methyl-6-oxo-5-[(5-phenylfuran-2-yl)methylidene]-5,6-dihydropyridine-3-carbonitrile](/img/structure/B1683637.png)
![6-[(Phenylsulfanyl)methyl]-2-sulfanyl-4-pyrimidinol](/img/structure/B1683638.png)
![3-[5-[(Z)-[3-[2-(4-fluoroanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]furan-2-yl]-2-methylbenzoic acid](/img/structure/B1683640.png)
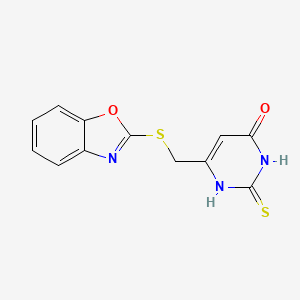
![[(Z)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino] 4-methoxybenzoate](/img/structure/B1683642.png)
![[2-[(5-Chloropyridin-2-yl)amino]-2-oxoethyl] 2-(2-fluorophenyl)acetate](/img/structure/B1683643.png)
